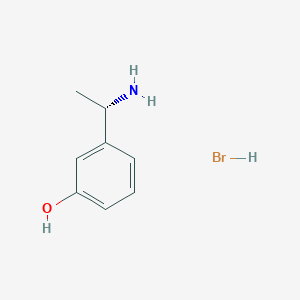
(S)-3-(1-Aminoethyl)phenol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1-Aminoethyl)phenol hydrobromide is a chemical compound with significant importance in various scientific fields It is a derivative of phenol, where the phenol ring is substituted with an aminoethyl group at the meta position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)phenol hydrobromide typically involves the reaction of (S)-3-(1-Aminoethyl)phenol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process involves dissolving (S)-3-(1-Aminoethyl)phenol in a suitable solvent, followed by the addition of hydrobromic acid. The reaction mixture is then stirred at a specific temperature until the reaction is complete. The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
(S)-3-(1-Aminoethyl)phenol hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst or under specific pH conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: A wide range of substituted phenol derivatives, depending on the electrophile used.
科学的研究の応用
(S)-3-(1-Aminoethyl)phenol hydrobromide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of (S)-3-(1-Aminoethyl)phenol hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
(S)-3-(1-Aminoethyl)phenol hydrobromide can be compared with other similar compounds, such as:
Phenol: The parent compound, which lacks the aminoethyl group.
4-(1-Aminoethyl)phenol: A positional isomer with the aminoethyl group at the para position.
2-(1-Aminoethyl)phenol: Another positional isomer with the aminoethyl group at the ortho position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H12BrNO |
|---|---|
分子量 |
218.09 g/mol |
IUPAC名 |
3-[(1S)-1-aminoethyl]phenol;hydrobromide |
InChI |
InChI=1S/C8H11NO.BrH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m0./s1 |
InChIキー |
LALFPZUORLABBJ-RGMNGODLSA-N |
異性体SMILES |
C[C@@H](C1=CC(=CC=C1)O)N.Br |
正規SMILES |
CC(C1=CC(=CC=C1)O)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


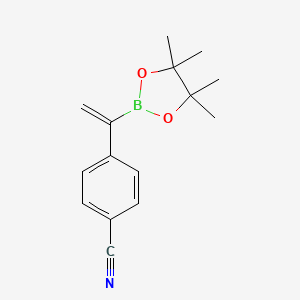
![Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester](/img/structure/B12953038.png)
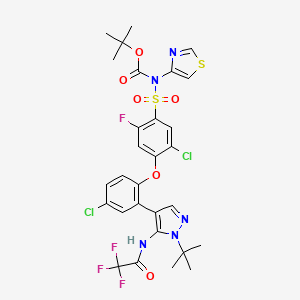

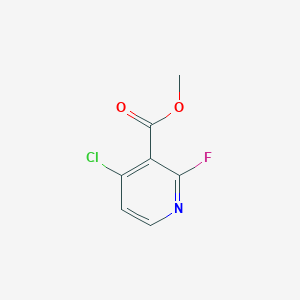
![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)
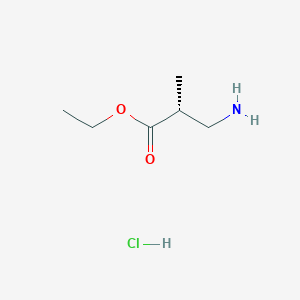

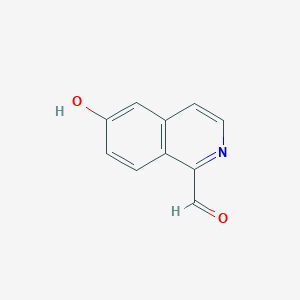
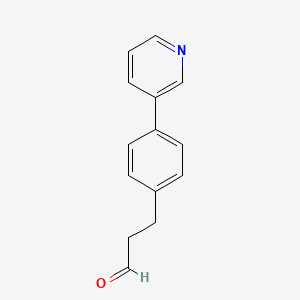
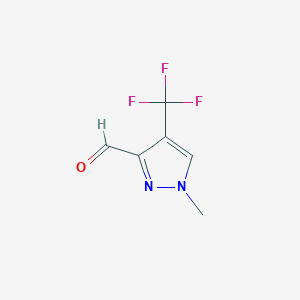
![tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12953088.png)

![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)
